molecular formula C5H5BrN2O B112656 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 473528-88-0

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B112656
M. Wt: 189.01 g/mol
InChI Key: GXAHYXQWHWDEDY-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 g/mol . It is a solid substance with a color ranging from white to pale yellow .


Molecular Structure Analysis

The InChI code for 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3 . The canonical SMILES representation is CN1C(=C(C=N1)Br)C=O . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde has a melting point range of 96.0-105.0°C . It has a topological polar surface area of 34.9 Ų and a XLogP3-AA value of 0.7 . It has one rotatable bond .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those related to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, have been synthesized and structurally analyzed for their potential in creating novel compounds. For instance, the synthesis and crystal structure of related pyrazole compounds were examined to understand their molecular configurations and potential applications in further chemical reactions (Cunjin Xu & Yan-Qin Shi, 2011; Wan-Sin Loh et al., 2013). These studies reveal the structural nuances of pyrazole derivatives, laying the groundwork for their applications in medicinal chemistry and material science.

Antimicrobial Evaluation

The antimicrobial properties of pyrazole derivatives have been extensively studied, indicating their significance in developing new antimicrobial agents. A series of carbostyril derivatives of 1H-pyrazole showcased equipotent or more potent activities against various bacterial and fungal pathogens compared to commercial drugs, underscoring the therapeutic potential of these compounds (N. J. Thumar & Manish P. Patel, 2011; C. Sangani et al., 2012). These findings demonstrate the versatility of pyrazole derivatives as a basis for developing new antimicrobial therapies.

Chemical Properties and Reactions

The chemical reactivity and properties of pyrazole derivatives have been explored to synthesize novel compounds with potential biological activities. Research on the synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes, for example, highlights the configurational and reactive aspects of these compounds, offering insights into their broader applications in organic synthesis and drug development (O. S. Attaryan et al., 2012).

Novel Synthetic Approaches

Innovative synthetic methodologies using pyrazole derivatives have been developed, showcasing their potential in constructing complex molecular architectures. For instance, the environmentally benign synthesis of certain pyrazolin-5-ones in ionic liquid highlights the green chemistry approaches in utilizing pyrazole derivatives for synthesizing biologically active molecules (R. V. Hangarge & M. Shingare, 2003). Such studies not only expand the chemical repertoire of pyrazole derivatives but also contribute to the sustainable practices in chemical syntheses.

Safety And Hazards

4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

4-bromo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAHYXQWHWDEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383279
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

CAS RN

473528-88-0
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
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